Enkephalin-Met, Ala(2)-, also known as D-Ala2-Met-enkephalinamide, is a synthetic analog of the naturally occurring peptide Met-enkephalin. Enkephalins are endogenous opioid peptides that play significant roles in pain modulation, stress response, and various physiological functions. The modification of Met-enkephalin by substituting the second amino acid with D-alanine enhances its stability and potency at opioid receptors, making it a subject of interest in pharmacological research.
Enkephalin-Met, Ala(2)- is classified under opioid peptides. It is derived from Met-enkephalin, which consists of five amino acids: tyrosine, glycine, glycine, phenylalanine, and methionine. The chemical structure can be represented as:
This compound is synthesized to explore its potential therapeutic effects as an analgesic and its ability to interact with opioid receptors in the central nervous system.
The synthesis of enkephalin-Met, Ala(2)- typically utilizes classical solution peptide synthesis methods. Key steps include:
The molecular structure of enkephalin-Met, Ala(2)- can be analyzed based on its amino acid sequence. The presence of D-alanine at position 2 contributes to the compound's stability against enzymatic degradation compared to its L-amino acid counterparts. Its three-dimensional conformation plays a crucial role in its binding affinity to opioid receptors.
Enkephalin-Met, Ala(2)- participates in various biochemical reactions:
The mechanism of action for enkephalin-Met, Ala(2)- involves:
Studies have shown that enkephalin-Met, Ala(2)- can effectively reduce adrenocortical responses to adrenocorticotropic hormone (ACTH), indicating its role in stress response modulation .
Relevant data indicate that modifications like N-methylation enhance analgesic potency significantly compared to traditional opioids like morphine .
Enkephalin-Met, Ala(2)- has several scientific applications:
Research continues into optimizing its structure for better efficacy and safety profiles in clinical applications .
The discovery of methionine-enkephalin (Tyr-Gly-Gly-Phe-Met) and leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) by Hughes and Kosterlitz in 1975 marked a pivotal advance in neuropharmacology, revealing endogenous ligands for opioid receptors [1] [5] [8]. These pentapeptides demonstrated potent but transient opioid activity due to rapid enzymatic degradation in vivo. This limitation catalyzed efforts to develop stabilized analogs, culminating in the synthesis of [D-Ala²]-Met-enkephalin (Enkephalin-Met, Ala(2)-; DAMET) in the late 1970s [2] [6] [8]. Early studies by Pert and colleagues demonstrated that substituting the glycine residue at position 2 with D-alanine conferred dramatic metabolic stability while preserving receptor affinity [7] [8]. This innovation transformed enkephalin from a physiological curiosity into a practical tool for probing opioid receptor function and analgesia mechanisms, filling a critical gap between natural peptide studies and small-molecule opioid pharmacology.
Table 1: Key Milestones in DAMET Development
Year | Development | Significance |
---|---|---|
1975 | Isolation of Met-enkephalin | Identification of endogenous opioid peptides |
1976 | Synthesis of [D-Ala²]-Met-enkephalin | First stabilized enkephalin analog with enhanced metabolic stability |
1980s | Structural optimization of DAMET derivatives | Established structure-activity relationships for opioid peptide design |
1990s | Permeability and transport studies | Elucidated blood-brain barrier penetration mechanisms |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7